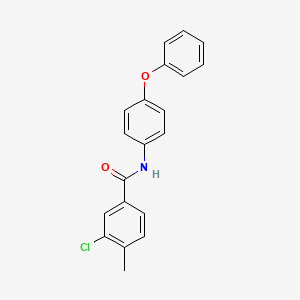![molecular formula C19H21ClN2O B3461169 N-[3-chloro-4-(1-piperidinyl)phenyl]-2-phenylacetamide](/img/structure/B3461169.png)
N-[3-chloro-4-(1-piperidinyl)phenyl]-2-phenylacetamide
Descripción general
Descripción
N-[3-chloro-4-(1-piperidinyl)phenyl]-2-phenylacetamide, commonly known as CPP or CPP-ACP, is a bioactive compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP-ACP is a white crystalline powder, and it is soluble in water and ethanol.
Mecanismo De Acción
The mechanism of action of CPP-ACP is not fully understood, but it is believed to involve the formation of complexes with calcium and phosphate ions in the saliva and dental plaque. These complexes are then adsorbed onto the tooth surface, where they promote remineralization of enamel and inhibit the growth of cariogenic bacteria.
Biochemical and Physiological Effects
CPP-ACP has been found to have several biochemical and physiological effects. It has been shown to increase the uptake of calcium and phosphate ions by dental enamel, which promotes remineralization and strengthens the teeth. It also inhibits the growth of cariogenic bacteria by disrupting their biofilm formation and reducing their acid production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPP-ACP has several advantages for lab experiments. It is easy to synthesize, and it is stable under normal laboratory conditions. It is also soluble in water and ethanol, which makes it easy to prepare solutions for experiments.
However, CPP-ACP also has some limitations for lab experiments. It is relatively expensive compared to other compounds, and it may not be readily available in some regions. It also has a short shelf life, which may limit its use in long-term experiments.
Direcciones Futuras
CPP-ACP has several potential future directions for research. One area of research is the development of new drugs for the treatment of dental caries and osteoporosis based on CPP-ACP. Another area of research is the application of CPP-ACP in agriculture for the development of new plant growth regulators and stress tolerance agents. Additionally, further studies are needed to fully understand the mechanism of action of CPP-ACP and its potential applications in other fields.
Conclusion
CPP-ACP is a bioactive compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been extensively studied for its potential use in dentistry, medicine, and agriculture. CPP-ACP has several advantages for lab experiments, but it also has some limitations. Future research on CPP-ACP may lead to the development of new drugs and plant growth regulators and further understanding of its mechanism of action.
Aplicaciones Científicas De Investigación
CPP-ACP has been extensively studied for its potential applications in various fields, including dentistry, medicine, and agriculture. In dentistry, CPP-ACP has been found to have a significant role in the prevention and treatment of dental caries. It has been shown to promote remineralization of enamel, inhibit the growth of cariogenic bacteria, and increase the resistance of teeth to acid attacks.
In medicine, CPP-ACP has been studied for its potential use in the treatment of osteoporosis. It has been found to promote bone formation and inhibit bone resorption, which makes it a promising candidate for the development of new drugs for the treatment of osteoporosis.
In agriculture, CPP-ACP has been found to have a significant role in plant growth and development. It has been shown to increase the germination rate of seeds, enhance root growth, and improve the resistance of plants to environmental stress.
Propiedades
IUPAC Name |
N-(3-chloro-4-piperidin-1-ylphenyl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c20-17-14-16(9-10-18(17)22-11-5-2-6-12-22)21-19(23)13-15-7-3-1-4-8-15/h1,3-4,7-10,14H,2,5-6,11-13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKOQNUUHSBWQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)CC3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[(2-chloro-2-propen-1-yl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B3461092.png)


![8',9'-dimethoxy-3'-(4-methoxyphenyl)-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B3461111.png)





![2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3461143.png)
![N-({[(4-tert-butylphenoxy)methyl]amino}carbonothioyl)nicotinamide](/img/structure/B3461149.png)
![methyl 4-[(4-methoxy-3-nitrobenzyl)oxy]benzoate](/img/structure/B3461152.png)

